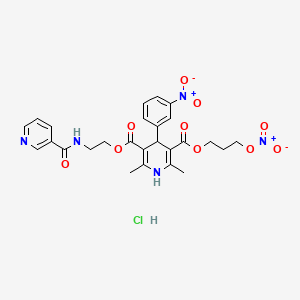
CD-832.HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CD-832.HCL is a novel dihydropyridine derivative with a nitrate ester group. It is primarily known for its role as a voltage-gated calcium channel blocker, which makes it significant in the treatment of cardiovascular diseases such as hypertension and angina pectoris .
Preparation Methods
CD-832.HCL can be synthesized through several methods:
Chemical Reactions Analysis
CD-832.HCL undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydropyridine derivatives.
Substitution: Common reagents include tetrabutylammonium fluoride in tetrahydrofuran/dimethylformamide or sodium sulfide in dichloromethane/methanol.
Major products formed from these reactions include dihydropyridine monoesters and other derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
CD-832.HCl is primarily utilized in the pharmaceutical industry for the following purposes:
- Drug Solubilization : It enhances the solubility of poorly soluble drugs, improving their bioavailability. For instance, studies have shown that this compound can significantly increase the solubility of hydrophobic drugs like curcumin and certain anti-cancer agents .
- Controlled Release Systems : The compound is employed in formulating controlled-release drug delivery systems. By forming complexes with active pharmaceutical ingredients (APIs), this compound allows for a sustained release profile, minimizing side effects and improving therapeutic outcomes .
- Stabilization of Biologics : this compound has been shown to stabilize proteins and peptides during storage and formulation, making it crucial for biopharmaceutical applications .
Case Study: Enhanced Solubility of Curcumin
A study demonstrated that curcumin's solubility increased significantly when complexed with this compound. The solubility improved from 0.6 µg/mL to over 100 µg/mL, showcasing the potential for enhanced therapeutic use in cancer treatments .
Food Science Applications
In food science, this compound serves multiple functions:
- Flavor Enhancement : It can encapsulate flavor compounds, protecting them from degradation while enhancing their release during consumption .
- Shelf Life Extension : By forming complexes with antioxidants or preservatives, this compound helps in prolonging the shelf life of food products by preventing oxidation and microbial growth .
- Nutraceutical Delivery : The compound aids in delivering bioactive compounds such as vitamins and minerals more effectively within food matrices .
Case Study: Use in Functional Foods
Research indicated that incorporating this compound into yogurt formulations improved the stability of added probiotics. The cyclodextrin effectively protected the probiotics from heat and pH changes during processing, leading to higher viability in the final product .
Environmental Applications
This compound is also being explored for its environmental applications:
- Pollutant Remediation : The compound can form complexes with heavy metals and organic pollutants, facilitating their removal from contaminated water sources. Studies have shown that this compound can effectively sequester cadmium (Cd) ions from aqueous solutions .
Case Study: Heavy Metal Adsorption
In a recent study, this compound was tested for its ability to adsorb cadmium ions from wastewater. Results showed a significant reduction in Cd concentration from 50 mg/L to below permissible limits within 30 minutes of treatment .
Mechanism of Action
CD-832.HCL exerts its effects by blocking voltage-gated calcium channels. This inhibition prevents calcium influx into cardiac and vascular smooth muscle during depolarization, leading to vasodilation and reduced blood pressure . The compound selectively increases coronary blood flow without significantly affecting other major arteries .
Comparison with Similar Compounds
CD-832.HCL is compared with other calcium channel blockers such as nifedipine, diltiazem, and nicorandil:
Nifedipine: Primarily acts on vascular smooth muscle.
Diltiazem: Targets both cardiac and vascular smooth muscle.
Nicorandil: Known for its nitrate ester group and vasodilatory effects.
This compound is unique due to its selective action on coronary arteries and its longer-lasting vasodilatory effects compared to these compounds .
Similar compounds include:
- Nifedipine
- Diltiazem
- Nicorandil
Properties
CAS No. |
129904-55-8 |
|---|---|
Molecular Formula |
C26H28ClN5O10 |
Molecular Weight |
606.0 g/mol |
IUPAC Name |
3-O-(3-nitrooxypropyl) 5-O-[2-(pyridine-3-carbonylamino)ethyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C26H27N5O10.ClH/c1-16-21(25(33)39-11-5-12-41-31(37)38)23(18-6-3-8-20(14-18)30(35)36)22(17(2)29-16)26(34)40-13-10-28-24(32)19-7-4-9-27-15-19;/h3-4,6-9,14-15,23,29H,5,10-13H2,1-2H3,(H,28,32);1H |
InChI Key |
MWVXLKFCDZXILL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCCNC(=O)C2=CN=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCCO[N+](=O)[O-].Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














